molecular formula C18H19ClN2O2 B13932817 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) CAS No. 847556-27-8

1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)

Cat. No.: B13932817
CAS No.: 847556-27-8
M. Wt: 330.8 g/mol
InChI Key: QQFPFNZUCJDILI-UHFFFAOYSA-N
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Description

1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) is a complex organic compound with a unique structure that includes both oxazolo and pyrazinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) typically involves multiple steps, including the formation of the oxazolo and pyrazinone rings. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. For example, the use of strong acids or bases may be necessary to facilitate the cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one–hydrogen chloride (1/1) is unique due to its specific combination of oxazolo and pyrazinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

847556-27-8

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

1,1-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C18H18N2O2.ClH/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2;1H

InChI Key

QQFPFNZUCJDILI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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